molecular formula C9H16O2 B13260872 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13260872
M. Wt: 156.22 g/mol
InChI Key: KRTNVAVRTJKMEM-UHFFFAOYSA-N
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Description

The compound 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane features a bicyclic 6-oxabicyclo[3.1.0]hexane core, characterized by a fused cyclopropane and tetrahydrofuran ring system. The 3-position is substituted with a propan-2-yloxymethyl group (–CH2–O–iPr), contributing to its steric and electronic properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H16O2/c1-6(2)10-5-7-3-8-9(4-7)11-8/h6-9H,3-5H2,1-2H3

InChI Key

KRTNVAVRTJKMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CC2C(C1)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopentene oxide with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Stereochemical Variations

The 6-oxabicyclo[3.1.0]hexane scaffold is highly modular, with substituents and stereochemistry significantly altering physicochemical and reactive properties. Key comparisons include:

Table 1: Substituent and Stereochemical Comparisons
Compound Name Substituent(s) Stereochemistry Key Features Reference
3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane –CH2–O–iPr at C3 Undetermined Moderate steric bulk, ether linkage N/A
(E)-Methyl 3-(6-oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate Methyl acrylate at C1 E-configuration; C4/C5 undefined Conjugated double bond, ester group
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one Ketone at C2; –CH3 at C6 Planar 5-membered ring High ring strain, ketone reactivity
2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6a/6b) Thiophene at C2 (1S,2S,5S) and (1R,2S,5S) epimers Aromaticity, stereospecific NOESY correlations
(1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane Benzyloxy at C3 Defined stereochemistry Bulky aromatic substituent

Physicochemical and Reactivity Profiles

Table 2: Physicochemical and Reactivity Comparisons
Compound Name Boiling/Melting Point Solubility Reactivity Highlights Reference
3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane Not reported Likely polar organic solvents Stable ether linkage; inert to oxidation N/A
(E)-Methyl 3-(6-oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate Not reported Moderate polarity Susceptible to hydrolysis (ester)
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one Not reported Low polarity Ketone participates in nucleophilic additions
2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane Not reported Polar aprotic solvents Epoxide ring-opening reactivity
2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane Not reported Organic solvents Thiophene enables π-stacking interactions

Biological Activity

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a bicyclic structure with an ether functionality, which may influence its interaction with biological systems. Its molecular formula is C10H16O2, and it possesses unique stereochemical properties that could affect its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties against a range of pathogens.
  • Antioxidant Properties : The presence of certain functional groups may contribute to the compound's ability to scavenge free radicals.
  • Neuroprotective Effects : Compounds in this class have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.

The mechanisms through which 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane may exert its effects include:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical responses.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Free Radical Scavenging : The antioxidant capacity may be due to the ability of the compound to donate electrons to free radicals, thereby neutralizing them.

Case Study 1: Antimicrobial Activity

A study conducted on a series of bicyclic compounds demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacteria Tested
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane48Pseudomonas aeruginosa

Case Study 2: Neuroprotective Effects

In vitro studies have shown that similar bicyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

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